

1H-Indene-3-carboxylic acid solubility and stability

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1H-Indene-3-carboxylic acid**

Cat. No.: **B1293808**

[Get Quote](#)

An In-Depth Technical Guide to the Solubility and Stability of **1H-Indene-3-carboxylic Acid**

Introduction

1H-Indene-3-carboxylic acid is an organic compound featuring an indene core functionalized with a carboxylic acid group. Its structural characteristics make it a valuable intermediate in organic synthesis, including the preparation of chiral derivatizing agents.^{[1][2]} For researchers, scientists, and drug development professionals, a thorough understanding of its physicochemical properties is paramount for its effective application, from reaction optimization and purification to formulation and long-term storage. The solubility and stability of a compound are not merely data points; they are foundational parameters that dictate its handling, reactivity, and ultimate utility in a laboratory or manufacturing setting.

This guide provides a comprehensive technical overview of the solubility and stability of **1H-Indene-3-carboxylic acid**. Moving beyond simple data recitation, we will explore the chemical principles governing these properties, present predictive analyses, and detail robust experimental protocols for their empirical determination. The methodologies described are designed as self-validating systems, ensuring that researchers can generate reliable and reproducible data tailored to their specific applications.

Section 1: Core Physicochemical Properties

The molecular structure of **1H-Indene-3-carboxylic acid**—a planar, aromatic indene ring system coupled with a polar carboxylic acid group—governs its physical and chemical

behavior. The interplay between the nonpolar hydrocarbon framework and the polar, acidic functional group is the primary determinant of its solubility and interaction with various media.

Table 1.1: Key Physicochemical Properties of **1H-Indene-3-carboxylic Acid**

Property	Value	Source(s)
CAS Number	14209-41-7	[3][4]
Molecular Formula	C ₁₀ H ₈ O ₂	[3][5]
Molecular Weight	160.17 g/mol	[3][5]
Appearance	Yellow Powder/Solid	[6]
Melting Point	158-159 °C	[3]
Predicted pKa	4.24 ± 0.20	[3]
Predicted LogP	2.31	[4]

The predicted pKa of ~4.24 is typical for a carboxylic acid attached to an unsaturated system and is a critical value for understanding its pH-dependent solubility.[3] Below this pH, the compound exists predominantly in its neutral, protonated form. Above this pH, it deprotonates to form the more water-soluble carboxylate anion. The LogP value of 2.31 indicates a preference for lipophilic environments over aqueous ones, suggesting limited solubility in water but better solubility in many organic solvents.[4]

Section 2: Solubility Profile

Solubility is a critical parameter for any chemical process, influencing everything from reaction kinetics to the feasibility of purification and formulation. The dual nature of **1H-Indene-3-carboxylic acid**—part hydrophobic, part hydrophilic—results in a nuanced solubility profile.

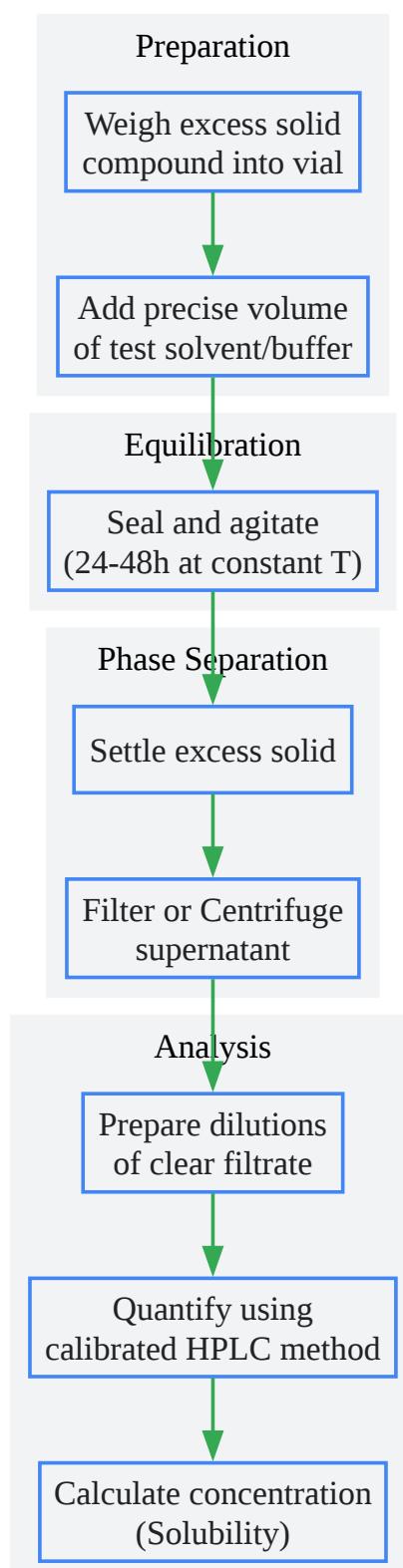
Theoretical Considerations: Aqueous and Organic Solubility

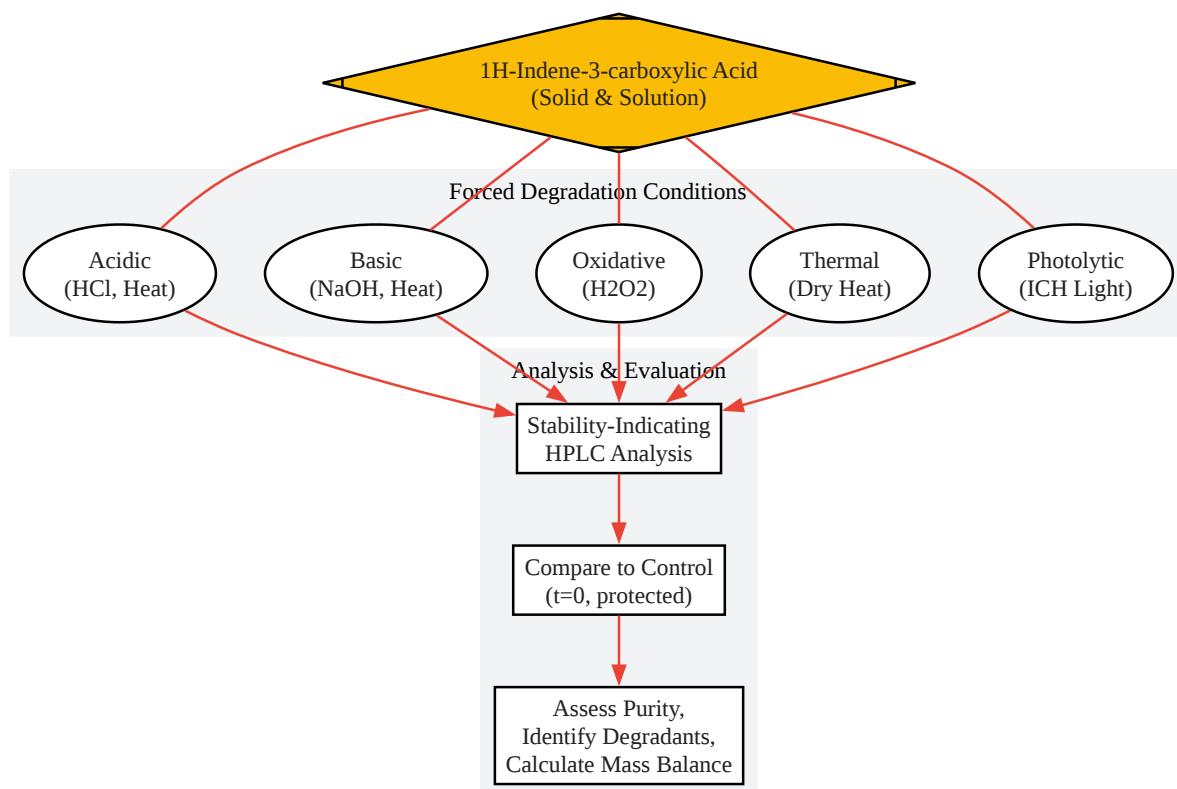
Aqueous Solubility: The solubility of carboxylic acids in water is a function of the balance between the polar carboxyl group, which can hydrogen bond with water, and the nonpolar

hydrocarbon portion.^[7] For **1H-Indene-3-carboxylic acid**, the large indene ring system significantly limits its aqueous solubility. However, this can be dramatically altered by pH. According to the Henderson-Hasselbalch equation, once the pH of the aqueous medium rises above the pKa (4.24), the compound will increasingly exist as its conjugate base, the indene-3-carboxylate anion. This salt form is ionic and thus significantly more soluble in water.^[8]

Organic Solubility: Carboxylic acids are generally soluble in polar organic solvents.^[7] The solubility of **1H-Indene-3-carboxylic acid** is predicted to be favorable in solvents like acetonitrile, methanol, and ethanol, where both hydrogen bonding and dispersion forces can contribute to solvation. In non-polar solvents like hexane, solubility is expected to be very low. It is also noted that the presence of small amounts of water can sometimes enhance the solubility of carboxylic acids in certain organic solvents, a phenomenon attributed to the formation of hydrogen-bonded networks.^[9]

Experimental Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)


The shake-flask method remains the gold standard for determining thermodynamic solubility. The causality behind this protocol is to ensure that the system reaches true equilibrium between the dissolved and solid states of the compound, providing a definitive solubility value under specific conditions.


Methodology:

- Preparation: Add an excess amount of solid **1H-Indene-3-carboxylic acid** to a series of vials, ensuring a visible amount of solid remains undissolved. This is critical to confirm that saturation has been reached.
- Solvent Addition: To each vial, add a precise volume (e.g., 1 mL) of the desired solvent or buffer (e.g., phosphate-buffered saline at pH 7.4, acetate buffer at pH 4.0, or organic solvents).
- Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate for a minimum of 24-48 hours. This extended time is necessary to ensure the system reaches thermodynamic equilibrium. A preliminary

time-to-equilibrium study can be conducted by taking measurements at 24, 48, and 72 hours to confirm the concentration has plateaued.

- Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle. Subsequently, filter the supernatant through a low-binding 0.22 μm syringe filter (e.g., PVDF) or centrifuge at high speed (e.g., $>10,000 \times g$ for 15 minutes) to remove all undissolved solids. This step is crucial to avoid artificially inflating the measured concentration.
- Quantification: Prepare a dilution series of the clear filtrate in a suitable analysis solvent (e.g., acetonitrile/water). Analyze the samples using a calibrated, stability-indicating HPLC method (see Section 4) against a standard curve prepared from a known stock solution of **1H-Indene-3-carboxylic acid**.
- Calculation: The solubility is determined from the concentration of the saturated solution measured by HPLC.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1H-indene-3-carboxylic acid | 14209-41-7 [chemicalbook.com]
- 2. 1H-INDENE-3-CARBOXYLIC ACID Two Chongqing Chemdad Co. , Ltd [chemdad.com]
- 3. 1H-indene-3-carboxylic acid CAS#: 14209-41-7 [m.chemicalbook.com]
- 4. 1H-Indene-3-carboxylic acid | SIELC Technologies [sielc.com]
- 5. 1H-indene-3-carboxylic acid | C10H8O2 | CID 84261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1H-Indene-3-carboxylic acid, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- To cite this document: BenchChem. [1H-Indene-3-carboxylic acid solubility and stability]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1293808#1h-indene-3-carboxylic-acid-solubility-and-stability>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com